Product packaging for 3-Nitropropan-1-amine hydrochloride(Cat. No.:CAS No. 77611-69-9)

3-Nitropropan-1-amine hydrochloride

Cat. No.: B2374445
CAS No.: 77611-69-9
M. Wt: 140.57
InChI Key: NQTWZKQZDKWUBT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nitro-Amine Chemistry

The journey of nitro-amine chemistry began with the discovery and exploration of nitro compounds in the 19th century. Initially, much of the focus was on their energetic properties. However, the 20th century witnessed a paradigm shift towards understanding and utilizing the rich synthetic potential of the nitro group. Its ability to be transformed into a diverse range of other functional groups, most notably through reduction to an amine, has been a cornerstone of organic synthesis for decades. This transformation is fundamental to the industrial production of numerous dyes, pharmaceuticals, and polymers.

The synthesis and manipulation of molecules containing both a nitro and an amine functionality, such as 3-nitropropan-1-amine (B27990), represent a more advanced stage in the evolution of this field. The challenge lies in achieving selective reactions at one functional group while preserving the other, a feat that has been made possible through the development of sophisticated synthetic methodologies and reagents.

Significance of 3-Nitropropan-1-amine Hydrochloride in Organic Synthesis and Chemical Biology

The importance of this compound in organic synthesis stems from its capacity to act as a versatile synthon. The primary amine group can readily undergo a variety of transformations, including N-acylation, N-alkylation, and condensation reactions to form imines. These reactions are fundamental in the construction of larger, more complex molecular frameworks.

Simultaneously, the nitro group offers a different set of synthetic possibilities. It can be reduced to a primary amine, thereby converting the molecule into a valuable 1,3-diamine precursor. Such diamines are crucial in the synthesis of polyamides, chelating agents, and various heterocyclic compounds. The nitro group itself can also participate in carbon-carbon bond-forming reactions, such as the Henry reaction (nitro-aldol reaction), further expanding its synthetic utility.

In the realm of chemical biology, the 1,3-diamine motif, accessible from this compound, is a key structural feature in many biologically active compounds. This includes natural products and synthetic molecules with therapeutic potential. The ability to introduce this important pharmacophore using a readily available precursor like this compound is of significant interest to medicinal chemists.

Overview of Key Research Domains for this compound

The principal area of research where this compound finds application is in the synthesis of heterocyclic compounds. The dual functionality of the molecule makes it an ideal starting material for constructing various nitrogen-containing ring systems, which are ubiquitous in medicinal chemistry. For example, nitroalkanes are known to be useful in the synthesis of complex heterocyclic structures.

Furthermore, its role as a precursor to 1,3-diamines extends its relevance to materials science, particularly in the development of novel polymers and as a ligand for the synthesis of coordination complexes. The specific spacing of the nitrogen atoms in the resulting diamine influences the properties of the final material or metal complex.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 77611-69-9 sigmaaldrich.com
Molecular Formula C₃H₉ClN₂O₂-
Appearance Powder sigmaaldrich.com
Melting Point 119-121 °C sigmaaldrich.com

Physicochemical Properties of the Free Base (3-nitropropan-1-amine)

PropertyValueSource
CAS Number 108351-04-8 sigmaaldrich.com
Molecular Formula C₃H₈N₂O₂ sigmaaldrich.com
IUPAC Name 3-nitro-1-propanamine sigmaaldrich.com
InChI Key BVJDRTKOLSGLOD-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9ClN2O2 B2374445 3-Nitropropan-1-amine hydrochloride CAS No. 77611-69-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-2-1-3-5(6)7;/h1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTWZKQZDKWUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 3 Nitropropan 1 Amine Hydrochloride

Transformations of the Nitro Moiety

The nitro group is a highly versatile functional group that can undergo various transformations, including oxidation and reduction.

The oxidation of primary amines can lead to the formation of nitroso compounds. nih.gov A variety of oxidizing agents are available for this transformation. nih.gov For instance, peroxybenzoic acid has been used to oxidize primary amines to their corresponding nitroso derivatives. rsc.org Specifically, the oxidation of 3-aminobenzamide (B1265367) with 3-chloroperoxybenzoic acid yields 3-nitrosobenzamide. nih.gov While direct oxidation of the amine in 3-nitropropan-1-amine (B27990) hydrochloride to a nitroso group is plausible, the ease of further oxidation to the corresponding nitro compound can reduce the yield of the desired nitroso product. nih.gov

Further oxidation of nitroso compounds can yield nitro derivatives. google.com Ozone has been employed for the oxidation of nitroso compounds to nitro compounds in the presence of glacial acetic acid. google.com

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. researchgate.net A variety of reagents can achieve this, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.com For aliphatic nitro compounds like 3-nitropropan-1-amine, catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method. commonorganicchemistry.com Other reagents such as Raney nickel, iron in acidic media (e.g., acetic acid), and zinc in acidic media are also effective for reducing nitro groups to amines. commonorganicchemistry.com

A study on the gram-scale reaction and transformations of the nitro group demonstrated the reduction of a nitro group to an amine group using Pd/C and H2 (1 atm) in methanol (B129727) at room temperature. researchgate.net Another approach involves the use of nickel nanoparticles with an acid catalyst, which can reduce the nitro group rapidly without the need for high pressure. researchgate.net For selective reductions in the presence of sensitive functional groups, tin(II) chloride (SnCl2) offers a mild method. commonorganicchemistry.comstackexchange.com The combination of HSiCl3 and a tertiary amine provides a metal-free method for reducing both aromatic and aliphatic nitro groups. organic-chemistry.org

Table 1: Reagents for the Selective Reduction of Nitro Groups to Primary Amines

Reagent/Catalyst Conditions Substrate Type Reference(s)
Pd/C, H₂ Methanol, RT, 1 atm Aliphatic & Aromatic researchgate.net, commonorganicchemistry.com
Raney Nickel, H₂ - Aliphatic & Aromatic commonorganicchemistry.com
Fe, Acid (e.g., HCl, Acetic Acid) Alcohol Aromatic researchgate.net
Zn, Acid (e.g., Acetic Acid) - Aliphatic & Aromatic commonorganicchemistry.com
SnCl₂, 2H₂O Alcohol or Ethyl Acetate Aromatic stackexchange.com
Ni(acac)₂, PMHS - Aromatic & Aliphatic rsc.org
HSiCl₃, Tertiary Amine - Aromatic & Aliphatic organic-chemistry.org

Reactivity of the Primary Amine Functionality

The primary amine group in 3-nitropropan-1-amine hydrochloride is a potent nucleophile and can participate in a wide array of reactions.

Primary amines readily undergo acylation with acid chlorides or acid anhydrides to form amides. libretexts.org This reaction is typically fast and proceeds in high yield at room temperature, often in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. libretexts.org

Alkylation of primary amines with alkyl halides can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu The reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. chemguide.co.uk However, this reaction can be difficult to control, often resulting in a mixture of products due to the increasing nucleophilicity of the alkylated amine products. msu.educhemguide.co.uk Using a 2:1 ratio of amine to alkylating agent can help mitigate the formation of ammonium halide salts, but polyalkylation remains a challenge. msu.edu

Primary amines condense with aldehydes and ketones to form imines, also known as Schiff bases. youtube.commasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The process is typically catalyzed by a weak acid, as a strong acid would protonate the amine, rendering it non-nucleophilic. youtube.com The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing water. youtube.comyoutube.com

The nitro-Mannich reaction, or aza-Henry reaction, is a related process where a nitroalkane adds to an imine to form a β-nitroamine. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and provides access to valuable 1,2-diamines after reduction of the nitro group. wikipedia.orgnih.gov

Table 2: Reactions of the Primary Amine Functionality

Reaction Type Reagent(s) Product(s) Reference(s)
Acylation Acid Chloride, Base Amide libretexts.org
Alkylation Alkyl Halide Secondary/Tertiary Amine, Quaternary Ammonium Salt msu.edu, chemguide.co.uk
Condensation Aldehyde or Ketone, Weak Acid Imine (Schiff Base) youtube.com, masterorganicchemistry.com
Nitro-Mannich Reaction Imine β-Nitroamine wikipedia.org

Nucleophilic Substitution Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group, which can facilitate nucleophilic aromatic substitution reactions by stabilizing the intermediate carbanion (Meisenheimer complex). turito.com While this compound is an aliphatic compound, the principles of nucleophilic substitution can still be relevant in certain contexts. For instance, in reactions involving aromatic systems where a nitro group is present, its electron-withdrawing nature plays a crucial role.

In a study involving 3-bromo-4-nitropyridine, the presence of the nitro group facilitated nucleophilic substitution by an amine. clockss.org Interestingly, this study also reported an unexpected nitro-group migration, highlighting the complex reactivity that can be influenced by the nitro functionality. clockss.org

Cyclization Reactions for Heterocyclic Compound Synthesis

The unique structure of 3-Nitropropan-1-amine, featuring a nucleophilic amino group and an electrophilic nitro group separated by a three-carbon chain, makes it an ideal precursor for intramolecular cyclization reactions to form six-membered rings. A particularly effective strategy is reductive cyclization, where the nitro group is converted into an amine, which then reacts with a derivative of the original primary amine to form a stable heterocyclic ring.

Formation of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles from this compound typically involves a two-step, one-pot process. First, the primary amine is derivatized, for example, through acylation with an acyl chloride or reaction with a ketone/aldehyde to form an enamine. In the second step, the nitro group is reduced. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over Palladium on carbon), or metals in acidic media (e.g., Iron in acetic acid). organic-chemistry.orgresearchgate.net

Upon reduction, the newly formed amine is positioned to react intramolecularly with the derivatized functional group at the other end of the carbon chain. This spontaneous cyclization leads to the formation of substituted piperidines or piperidinones, which are prevalent scaffolds in medicinal chemistry. openmedicinalchemistryjournal.com For instance, acylation of the primary amine followed by reductive cyclization yields a lactam (a cyclic amide). This cascade reaction, transforming a linear nitro-amine into a cyclic structure, is a powerful tool in synthetic organic chemistry. chemrxiv.orgchemrxiv.org

The following table illustrates a representative reductive cyclization reaction to form a substituted piperidin-2-one, a common nitrogen-containing heterocycle.

Reaction Step Reactants Reagents/Conditions Intermediate/Product Description
1. Acylation 3-Nitropropan-1-amine, Acetyl chloridePyridine, CH₂Cl₂N-(3-nitropropyl)acetamideThe primary amine is acylated to form an amide.
2. Reductive Cyclization N-(3-nitropropyl)acetamideH₂, Pd/C, Ethanol3-Aminopiperidin-2-oneThe nitro group is reduced to an amine, which undergoes spontaneous intramolecular cyclization to form the lactam.

This table presents a plausible and illustrative synthetic pathway based on established chemical principles for reductive cyclization. organic-chemistry.orgchemrxiv.org

Ring Annulation Strategies

Ring annulation involves the construction of a new ring onto a pre-existing molecular scaffold. This compound can be employed in such strategies, acting as a three-carbon synthon with two nitrogen functionalities. In these reactions, the primary amine can initiate a reaction with an electrophilic center on a substrate, while the nitro group (often after reduction) can participate in a subsequent ring-closing step.

A common strategy is the Michael addition-initiated ring closure (MIRC). chim.it While typically involving nitroalkenes, a modified approach can be envisioned where the primary amine of 3-nitropropan-1-amine acts as the Michael donor to an α,β-unsaturated system on another molecule. Subsequent functionalization and reductive cyclization involving the nitro group would result in a fused heterocyclic system. Such annulation reactions are fundamental in building complex polycyclic structures from simpler starting materials. nih.gov The efficiency of these cascade reactions lies in their ability to form multiple bonds and stereocenters in a single, atom-economical process. nih.gov

Chemical Stability and Degradation Pathways of this compound

The chemical stability of this compound is dictated by the reactivity of the primary amine and the aliphatic nitro group, while the hydrochloride salt form generally enhances its stability and aqueous solubility compared to the free base.

Primary amines can be susceptible to oxidation, and their degradation can be accelerated by factors such as light, heat, and the presence of metal ions. elsevierpure.com The reaction path often involves the carbon atom alpha to the nitrogen. The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the adjacent methylene (B1212753) groups.

Potential degradation pathways for this compound include:

Oxidative Degradation: In the presence of oxidizing agents or atmospheric oxygen, the primary amine can be oxidized. This can lead to the formation of imines, oximes, or undergo cleavage of the carbon-nitrogen bond.

Reductive Degradation: Strong reducing conditions, beyond those used for controlled cyclization, can lead to the formation of various reduction products.

Thermal Degradation: At elevated temperatures, decomposition can occur. Studies on analogous compounds like 3-amino-1-propanol have shown some thermal stability, but the presence of the nitro group may alter the decomposition profile. researchgate.net

pH-Dependent Hydrolysis: While generally stable, under extreme pH conditions, degradation could be initiated. The hydrochloride salt is stable in acidic to neutral aqueous solutions. In strongly basic conditions, the free amine is liberated, which may be more prone to certain degradation reactions.

The following table summarizes the expected stability and potential degradation pathways.

Condition Potential Degradation Pathway Potential Products Notes
Oxidative (e.g., H₂O₂, light, air) Oxidation of amine, C-N bond cleavageImines, Aldehydes, Ammonia (B1221849)Degradation can be catalyzed by metal ions. elsevierpure.com
Acidic (e.g., strong acid, heat) Generally stable-The hydrochloride salt form provides stability in acidic media.
Basic (e.g., strong base, heat) Liberation of free amine, potential for elimination or polymerizationFree amine, 3-nitroprop-1-eneThe free amine is generally less stable than the salt form.
Thermal DecompositionFragmentation into smaller molecules (e.g., ammonia, nitrogen oxides)The specific decomposition temperature and products are not documented but would be influenced by both the amine and nitro groups.

Mechanistic Investigations into 3 Nitropropan 1 Amine Hydrochloride Chemistry

Elucidation of Synthetic Reaction Mechanisms

The synthesis of 3-Nitropropan-1-amine (B27990) hydrochloride primarily involves the reduction of the nitro group of a suitable precursor to a primary amine, followed by salt formation. While specific mechanistic studies for this particular compound are not extensively detailed in publicly available literature, the reaction pathways can be understood through the well-established principles of aliphatic nitro compound reduction.

Kinetic studies of the reduction of aliphatic nitro compounds, which are foundational to the synthesis of 3-Nitropropan-1-amine, are often complex, particularly in heterogeneous catalytic systems. orientjchem.org The rate of reaction is influenced by a multitude of factors including the nature of the catalyst, the solvent system, temperature, and pressure. orientjchem.org

A challenge in the kinetics of nitro group reduction is the potential for the accumulation of intermediates, such as hydroxylamines, which can sometimes be slower to reduce than the initial nitro compound. thieme-connect.de This can lead to complex kinetic profiles and potential side reactions.

Table 1: Factors Influencing the Kinetics of Aliphatic Nitro Group Reduction

FactorInfluence on Reaction Rate and Pathway
Catalyst Type The choice of metal (e.g., Pd, Pt, Ni) and support can significantly alter the reaction kinetics by influencing the adsorption of reactants and the activation energy of the elementary steps. thieme-connect.de
Solvent The polarity and proticity of the solvent can affect the solubility of the reactants and the stability of intermediates, thereby influencing the reaction pathway and rate. orientjchem.org
Temperature Generally, an increase in temperature increases the reaction rate, but it can also affect the selectivity of the reaction, potentially leading to over-reduction or side products.
Hydrogen Pressure In catalytic hydrogenation, higher hydrogen pressure typically increases the rate of reaction by increasing the surface coverage of adsorbed hydrogen.

The reduction of a nitro group to an amine is a six-electron reduction that proceeds through a series of intermediates. nih.gov While the direct characterization of these intermediates for the synthesis of 3-Nitropropan-1-amine is not widely reported, the generally accepted pathway for the reduction of aliphatic nitro compounds provides a strong model.

The initial two-electron reduction of the nitroalkane forms a nitrosoalkane. This is followed by a further two-electron reduction to yield an N-alkylhydroxylamine. The final two-electron reduction of the hydroxylamine (B1172632) gives the corresponding primary amine. thieme-connect.denih.govnih.gov

Table 2: Plausible Intermediates in the Reduction of a 3-Nitropropyl Precursor

IntermediateChemical StructureRole in the Reaction Pathway
3-Nitroso-propan-1-amine O=N-CH₂CH₂CH₂-NH₂Formed from the initial two-electron reduction of the nitro group. It is typically highly reactive and rapidly reduced further. nih.gov
N-(3-aminopropyl)hydroxylamine HO-NH-CH₂CH₂CH₂-NH₂Formed from the reduction of the nitroso intermediate. It is the final intermediate before the formation of the primary amine. thieme-connect.denih.gov

The detection and characterization of these intermediates can be challenging due to their high reactivity and low concentrations during the reaction. nih.gov Spectroscopic techniques such as in-situ IR and NMR spectroscopy, as well as chromatographic methods coupled with mass spectrometry, are often employed for their identification in related systems.

The selective transformation of the nitro group in a precursor to the amine in 3-Nitropropan-1-amine is critically dependent on the choice of catalyst. A variety of catalysts are effective for the reduction of aliphatic nitro compounds. thieme-connect.de

Catalytic hydrogenation is a common and efficient method. nih.gov Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are widely used. thieme-connect.de The choice of catalyst can influence the chemoselectivity of the reaction, which is particularly important if other reducible functional groups are present in the molecule. For instance, some catalysts may also reduce other functional groups, leading to undesired byproducts.

Metal-free reduction systems have also been developed and offer an alternative to traditional catalytic hydrogenation. nih.gov

Table 3: Comparison of Common Catalysts for Aliphatic Nitro Group Reduction

CatalystTypical Reaction ConditionsAdvantagesLimitations
Palladium on Carbon (Pd/C) H₂ gas, various solvents (e.g., ethanol, ethyl acetate)High activity and selectivity, widely applicable. nih.govCan sometimes be too reactive, leading to over-reduction or reduction of other functional groups.
Raney Nickel H₂ gas, often in protic solvents like ethanolCost-effective, highly active for aliphatic nitro compounds.Can be pyrophoric, requires careful handling.
Platinum(IV) Oxide (Adams' catalyst) H₂ gas, typically in acidic or neutral mediaEffective for a broad range of substrates. orientjchem.orgCan be expensive.
Zinc (Zn) in Acid Mineral acids (e.g., HCl) or acetic acidA classical method that is effective and uses inexpensive reagents. researchgate.netStoichiometric amounts of metal are required, leading to significant waste.
Tin(II) Chloride (SnCl₂) Acidic conditions (e.g., HCl)A mild reducing agent that can be selective in the presence of other reducible groups. quora.comGenerates tin-based waste products.

The development of catalysts with high selectivity for the nitro group is an ongoing area of research, with a focus on improving the sustainability and efficiency of the synthesis of amines from nitro compounds. acs.org

Biochemical Mechanisms of Action (as a research area)

The biochemical activity of 3-Nitropropan-1-amine is an area of significant research interest, largely due to its structural similarity to the well-known mitochondrial toxin, 3-nitropropionic acid (3-NPA). nih.govresearchgate.net The presence of the nitro group is a key determinant of its biological effects. researchgate.net

The primary molecular target of the structurally analogous 3-NPA is succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. nih.govresearchgate.netnih.gov 3-NPA acts as a "suicide inhibitor" of this enzyme. nih.gov This means that the enzyme itself converts the inhibitor into a more reactive form, which then irreversibly binds to and inactivates the enzyme. nih.govnih.gov

The proposed mechanism involves the oxidation of 3-NPA by SDH, which leads to the formation of a highly reactive intermediate that covalently modifies a key amino acid residue in the active site of the enzyme, such as an arginine residue. nih.gov This covalent modification leads to the irreversible inhibition of SDH activity. nih.govnih.gov The inhibition of SDH disrupts the Krebs cycle and mitochondrial respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). nih.gov

Given the structural similarity, it is highly probable that 3-Nitropropan-1-amine could exert its biological effects through a similar mechanism of action, targeting succinate dehydrogenase.

Table 4: Putative Molecular Interactions of 3-Nitropropan-1-amine

Molecular TargetProposed InteractionConsequence of Interaction
Succinate Dehydrogenase (Complex II) Suicide inhibition through covalent modification of the active site. nih.govnih.govnih.govIrreversible inactivation of the enzyme, leading to impaired mitochondrial respiration and energy production. nih.gov
Other mitochondrial components Potential for indirect effects due to impaired electron transport and increased oxidative stress. nih.govnih.govMitochondrial dysfunction, including the opening of the mitochondrial permeability transition pore. nih.gov

The neurotoxic effects observed with 3-NPA, which are used to model Huntington's disease in animals, are a direct consequence of this mitochondrial dysfunction in neuronal cells. nih.govnih.gov

The nitro group of xenobiotics like 3-Nitropropan-1-amine can undergo a series of redox reactions within biological systems, contributing significantly to their bioactivity and toxicity. nih.govresearchgate.net These transformations are often catalyzed by a class of enzymes known as nitroreductases, which are present in both mammalian tissues and gut microbiota. nih.gov

The six-electron reduction of the nitro group to an amine proceeds through highly reactive intermediates, including a nitro anion radical, a nitroso derivative, and a hydroxylamine derivative. nih.govnih.gov

Table 5: Steps in the Biological Redox Cycling of the Nitro Group

StepTransformationKey Features and Consequences
1. One-electron reduction R-NO₂ + e⁻ → [R-NO₂]⁻•Formation of a nitro anion radical. This can react with molecular oxygen to regenerate the parent nitro compound and produce superoxide (B77818) radicals (O₂⁻•), initiating a futile redox cycle and leading to oxidative stress. nih.gov
2. Two-electron reduction R-NO₂ + 2e⁻ + 2H⁺ → R-N=O + H₂OFormation of a nitroso intermediate. This species is highly electrophilic and can react with cellular nucleophiles. nih.gov
3. Four-electron reduction R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂OFormation of a hydroxylamine intermediate. Hydroxylamines are also reactive and can be further metabolized or cause cellular damage. nih.gov
4. Six-electron reduction R-NO₂ + 6e⁻ + 6H⁺ → R-NH₂ + 2H₂OFormation of the corresponding amine, which is generally less toxic than the intermediates. nih.gov

The generation of these reactive intermediates can lead to a variety of deleterious effects, including:

Oxidative Stress: The futile cycling of the nitro anion radical generates reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, which can damage lipids, proteins, and DNA. nih.gov

Covalent Adduct Formation: The electrophilic nitroso and hydroxylamine intermediates can form covalent bonds with cellular macromolecules, including proteins and DNA, leading to impaired function and potential mutagenicity. nih.govnih.gov

Therefore, the redox chemistry of the nitro group is a critical aspect of the biochemical mechanism of action of 3-Nitropropan-1-amine, contributing to its potential toxicity through multiple pathways.

Influence on Cellular Regulatory Pathways (e.g., Signal Transduction, Gene Expression, Metabolic Processes)

The interaction of 3-Nitropropan-1-amine hydrochloride with cellular systems is primarily understood through the metabolic transformation of its nitro group. The enzymatic reduction of nitro compounds is a critical metabolic pathway that can significantly influence cellular processes. nih.gov

Metabolic Processes: The primary metabolic pathway anticipated for 3-Nitropropan-1-amine is nitroreduction. This process involves the conversion of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. This reduction can be carried out by various cellular enzymes, particularly nitroreductases (NTRs), which are found in both bacterial and mammalian cells. nih.gov For instance, studies on other nitroaromatic compounds have identified enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) and cytochrome P450 reductases as key players in their metabolic activation through nitroreduction. nih.gov The gut microbiota can also play a significant role in the nitroreduction of ingested compounds, as demonstrated for substances like 1-nitropyrene. nih.gov The transformation of the nitro group alters the physicochemical properties of the parent molecule, impacting its biological activity and subsequent interactions.

Gene Expression: The metabolic activation of nitro compounds can lead to cellular stress, which in turn triggers changes in gene expression. The nitroreduction process, particularly the single-electron transfer steps, can generate superoxide anions and other reactive oxygen species (ROS). nih.gov This oxidative stress is a known activator of specific cellular defense mechanisms. In bacteria like E. coli, the soxRS regulon, which comprises numerous genes, is activated in response to the redox state of the cell. nih.gov When subjected to oxidative stress from the byproducts of nitroreduction, the iron-sulfur clusters of the SoxR protein become oxidized, inducing the expression of the SoxS transcription factor, which upregulates a battery of protective genes. nih.gov This illustrates a direct link between the metabolism of a nitro compound and the regulation of gene expression to mitigate cellular damage.

Signal Transduction: While direct studies on this compound's effect on specific signal transduction cascades are limited, its potential to induce oxidative stress provides a basis for inferring its influence. The generation of ROS during its metabolism can modulate various signaling pathways. ROS can act as second messengers, influencing pathways involving mitogen-activated protein kinases (MAPKs), nuclear factor-kappa B (NF-κB), and others that are sensitive to the cellular redox environment. These pathways are central to regulating cellular responses to stress, including inflammation, proliferation, and apoptosis.

Computational and Spectroscopic Approaches to Mechanistic Understanding

To elucidate the detailed chemical and electronic mechanisms underlying the reactivity of this compound, a combination of computational modeling and advanced spectroscopic techniques is employed.

Quantum Chemical Calculations (e.g., DFT, Molecular Orbital Analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. earthlinepublishers.com These methods can be applied to 3-Nitropropan-1-amine to predict its properties and reaction mechanisms at the atomic level.

DFT and Molecular Geometry: DFT calculations are used to determine the most stable three-dimensional structure (optimized geometry) of the molecule by finding the lowest energy arrangement of its atoms. mdpi.com From this, key geometrical parameters such as bond lengths and angles can be obtained and compared with experimental data if available. als-journal.com

Molecular Orbital Analysis: This analysis provides insight into the distribution and energy of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.netnih.gov For a molecule like 3-Nitropropan-1-amine, analysis of the molecular orbitals can reveal how the electron-withdrawing nitro group and the electron-donating amino group influence the electron density distribution across the propyl chain. rsc.org Studies on simpler, related molecules like aniline (B41778) and nitrobenzene (B124822) have shown that the amino group increases the energy of the HOMO, activating the molecule towards electrophilic attack, whereas the nitro group depletes charge from the aromatic ring. rsc.org

Table 1: Representative Quantum Chemical Parameters Calculated via DFT This table presents hypothetical data to illustrate the typical output of DFT calculations for a molecule like 3-Nitropropan-1-amine.

Parameter Description Hypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital -7.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 eV
Energy Gap (ΔE) LUMO-HOMO Energy Difference (ELUMO - EHOMO) 5.7 eV
Dipole Moment (µ) Measure of the molecule's overall polarity 4.8 Debye
Chemical Potential (μ) Tendency of electrons to escape the system -4.35 eV
Global Hardness (η) Resistance to change in electron distribution 2.85 eV
Electrophilicity (ω) Capacity to accept electrons 3.32 eV

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions. wikipedia.orgunito.it While this compound is a diamagnetic molecule (no unpaired electrons) and thus EPR-silent, the technique is invaluable for studying its reaction intermediates.

The metabolic nitroreduction of 3-Nitropropan-1-amine can proceed through single-electron transfer steps, forming a nitro radical anion intermediate (R-NO₂•⁻). This species is paramagnetic and therefore detectable by EPR spectroscopy. wikipedia.org By observing the EPR spectrum of this transient radical, detailed information about its electronic structure and environment can be obtained. unito.it

The key parameters derived from an EPR spectrum are the g-factor and hyperfine coupling constants. unito.it

g-factor: This provides information about the electronic environment of the unpaired electron. Its deviation from the free electron value can help identify the type of radical. unito.it

Hyperfine Coupling: This arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby atomic nuclei (like ¹⁴N and ¹H). The resulting splitting pattern in the EPR spectrum can be used to map the unpaired electron density across the molecule, confirming which atoms the electron is interacting with and thus identifying the radical's structure. wikipedia.org

Therefore, EPR spectroscopy serves as a powerful tool to provide direct evidence for the formation of radical intermediates during the metabolism of 3-Nitropropan-1-amine, offering critical insights into the reduction mechanism. dntb.gov.uawiley-vch.de

Mass Spectrometry for Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is an essential analytical technique for identifying compounds and monitoring the progress of chemical reactions by precisely measuring the mass-to-charge ratio (m/z) of ionized molecules. purdue.edu

Reaction Monitoring: In studying reactions involving this compound, MS can be used to track the consumption of the reactant and the formation of products over time. Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing polar molecules like amines from liquid solutions. nih.gov By taking aliquots from a reaction mixture at different time points, one can quantify the relative abundance of the parent compound and any new species that appear, thereby determining reaction kinetics.

Product and Metabolite Analysis: MS is crucial for identifying the products of chemical or metabolic transformations of this compound. For example, in the context of nitroreduction, one would expect to observe ions corresponding to the hydroxylamino and fully reduced amino derivatives. nih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown product.

Structural Elucidation with Tandem MS (MS/MS): To confirm the structure of a product or metabolite, tandem mass spectrometry is used. In this technique, an ion of a specific m/z (the precursor ion) is selected, fragmented, and the m/z of the resulting fragment ions are analyzed. purdue.edu The fragmentation pattern is characteristic of the molecule's structure. By analyzing the fragments of the suspected hydroxylamino and amino metabolites of 3-Nitropropan-1-amine, their structures can be confirmed. Derivatization of the amine groups can also be employed to enhance signal response and improve chromatographic separation prior to MS analysis. nih.gov

Table 2: Hypothetical Mass Spectrometry Data for 3-Nitropropan-1-amine and its Reduction Products This table illustrates expected m/z values for protonated molecules in ESI-MS.

Compound Chemical Formula Molecular Weight (Da) Expected [M+H]+ (m/z)
3-Nitropropan-1-amine C₃H₈N₂O₂ 104.11 105.1
N-(3-aminopropyl)hydroxylamine C₃H₁₀N₂O 90.12 91.1
Propane-1,3-diamine C₃H₁₀N₂ 74.12 75.1

Applications of 3 Nitropropan 1 Amine Hydrochloride in Diverse Research Fields

Utilization as a Versatile Intermediate in Organic Synthesis

3-Nitropropan-1-amine (B27990) hydrochloride, a bifunctional molecule containing both a primary amine and a nitro group, serves as a valuable and versatile intermediate in organic synthesis. The distinct reactivity of these two functional groups allows for a wide range of chemical transformations, making it a key building block for the construction of more complex molecules. The presence of the nitro group, a strong electron-withdrawing group, and the nucleophilic amino group on a flexible three-carbon chain enables its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions. unicam.itadvancionsciences.comadvancionsciences.com

The general utility of nitroalkanes in synthesis is well-established. They can be readily transformed into other functional groups such as amines and carbonyls, and the alpha-carbon to the nitro group can be functionalized. unicam.it The reduction of the nitro group to a primary amine is a particularly common and useful transformation. unicam.it

Precursor for Pharmaceutical Building Blocks

The dual functionality of 3-nitropropan-1-amine hydrochloride makes it a strategic starting material for the synthesis of various pharmaceutical building blocks, particularly heterocyclic compounds and functionalized diamines which are prevalent in many drug scaffolds. unicam.itadvancionsciences.com While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the synthetic utility of closely related nitroalkanes and aminoalkanes points to its potential in this area.

Nitroalkanes, in general, are recognized as crucial intermediates for accessing bioactive amines and their derivatives, which are in high demand in the pharmaceutical industry. advancionsciences.com The reduction of the nitro group in a molecule like 3-nitropropan-1-amine would yield 1,3-diaminopropane (B46017), a common building block in medicinal chemistry. google.com Furthermore, the reactivity of the nitroalkane moiety allows for the construction of complex nitrogen-containing heterocycles. For instance, nitroalkanes can act as electrophiles in the synthesis of triazole-fused heterocycles, a class of compounds known for a wide range of biological activities. nih.gov

One potential application is in the synthesis of N-substituted pyrrolidines, which are important structural motifs in many bioactive compounds and drugs. google.comnih.gov The synthesis of these structures can be achieved through reductive amination of diketones with primary amines. nih.gov A molecule like this compound could, after reduction of the nitro group, participate in such reactions to introduce a functionalized aminopropyl side chain.

The following table outlines potential synthetic transformations of this compound to yield valuable pharmaceutical intermediates.

PrecursorReagents/ConditionsProductPharmaceutical Relevance
3-Nitropropan-1-amineReduction (e.g., H₂, Pd/C)1,3-DiaminopropanePrecursor for various pharmaceuticals and polyamides.
3-Nitropropan-1-amineReaction with a diketone followed by reductive cyclizationSubstituted PyrrolidineCore structure in many bioactive molecules. nih.gov
3-Nitropropan-1-amineReaction with a hydrazine (B178648) derivative in polyphosphoric acidTriazole-fused heterocycleScaffold with diverse biological activities. nih.gov

Synthesis of Agrochemicals and Dyes

The chemical functionalities present in this compound are also relevant to the synthesis of agrochemicals and dyes. Heterocyclic compounds form the basis of many modern pesticides due to their high efficacy and selectivity. frontiersin.org The ability of nitroalkanes to serve as precursors to heterocycles makes them valuable in the development of new agrochemicals. rsc.orgresearchgate.net For example, nitroalkenes, which can be derived from nitroalkanes, are used in the synthesis of various five-membered heterocycles. rsc.orgresearchgate.net

While direct application of this compound in commercial agrochemical synthesis is not widely reported, its structure suggests potential as a building block. The amino group can be functionalized to introduce desired properties, and the nitro group can be transformed or used to influence the electronic properties of the final molecule.

In the realm of dye synthesis, amino and nitro groups are common auxochromes and chromophores. nih.gov Aromatic amines are frequently used as precursors for azo dyes through diazotization and coupling reactions. While 3-nitropropan-1-amine is an aliphatic amine, the amino group can be used to introduce a functional side chain onto a dye molecule, potentially modifying its solubility or binding properties. The nitro group itself can be a part of a chromophoric system in some classes of dyes.

Development of Polymers, Resins, and Coatings

The bifunctional nature of this compound makes it a candidate for use in the synthesis of polymers, resins, and coatings. The primary amine can react with various monomers to form polymer chains, while the nitro group can be utilized for cross-linking or further functionalization.

Amines are widely used as curing agents for epoxy resins, forming a crosslinked polymer network. threebond.co.jpscholaris.ca Aliphatic amines can react with the epoxide groups of the resin, leading to a durable thermoset material. threebond.co.jp The presence of the nitro group in 3-nitropropan-1-amine could potentially modify the properties of the resulting epoxy polymer, for instance by influencing its polarity or thermal stability.

In the field of coatings, nitroparaffins, including 1-nitropropane (B105015), have been used in the formulation of water-reducible epoxy coating compositions. frontiersin.org They can act as a solvent and facilitate the emulsification of the epoxy resin. While the primary role here is as a solvent, the reactivity of the nitro group is also a factor. Furthermore, amines are used as neutralizers in waterborne coatings. advancionsciences.com

The amine functionality of 3-nitropropan-1-amine allows it to participate in condensation polymerization reactions to form polyamides. nih.gov Polyamides are a major class of engineering thermoplastics with a wide range of applications. kharagpurcollege.ac.in The general reaction involves the condensation of a diamine with a dicarboxylic acid. By using a diamine derived from the reduction of a dinitro compound, or by incorporating a nitro-containing amine, polymers with specific properties can be designed.

The following table provides an overview of potential applications in polymer and materials science.

Application AreaRole of this compoundResulting Material/Property
Epoxy ResinsCuring AgentCross-linked thermoset polymer with potentially modified properties. threebond.co.jpscholaris.ca
Waterborne CoatingsCo-solvent / EmulsifierStable emulsion for coating applications. frontiersin.org
PolyamidesMonomer (after reduction)Engineering thermoplastic with specific functionalities. nih.govkharagpurcollege.ac.in
Functional PolymersBuilding block for polymers with reactive nitro groupsPolymers that can be further modified or cross-linked. nih.govsciengine.com

Biomedical Research Applications (as a research tool and probe)

While not a therapeutic agent itself, this compound and related simple aliphatic nitro compounds can serve as valuable tools and probes in biomedical research. Their chemical properties allow for the investigation of various cellular processes and the development of assays to evaluate cellular responses.

Studies on the Impact of Nitro Compounds on Cellular Processes

The nitro group is a key feature in many biologically active molecules and its metabolic fate within cells is of significant interest. Current time information in Jakarta, ID. In biological systems, nitro groups can undergo enzymatic reduction to form nitro radical anions, nitroso, and hydroxylamine (B1172632) intermediates. nih.gov These reactive species can interact with cellular macromolecules such as DNA and proteins, leading to a range of biological effects. google.com

Aliphatic nitro compounds are known to have various biological effects, and their study can provide insights into cellular metabolism and toxicology. nih.govnih.gov The metabolism of these compounds can influence cellular energy production and create oxidative stress. nih.gov For example, nitric oxide (NO), a related nitrogen-containing species, is a critical signaling molecule that regulates a wide array of physiological functions, including metabolism. nih.gov Studying how simple nitroalkanes are processed by cells can help elucidate the mechanisms of more complex nitro-containing drugs and toxins.

The cellular nitrogen compound metabolic process is a fundamental area of study, and simple molecules like 3-nitropropan-1-amine can be used as substrates to probe the enzymes and pathways involved. ebi.ac.ukyoutube.comyoutube.com

Development of Biochemical Assays for Cellular Response Evaluation

The reactivity of the nitro group makes it a useful component in the design of biochemical assays and fluorescent probes. The reduction of a nitro group to an amino group can lead to a significant change in the electronic and photophysical properties of a molecule. This principle is utilized in the development of fluorescent probes for detecting specific cellular conditions, such as hypoxia (low oxygen levels). nih.govmdpi.com

In hypoxic environments, nitroreductase enzymes are often upregulated. These enzymes can reduce the nitro group of a probe molecule, leading to the "turn-on" of a fluorescent signal. nih.gov A probe incorporating a simple aliphatic nitro compound could be designed to investigate nitroreductase activity in various cell types or to screen for inhibitors of these enzymes.

Furthermore, the amine group of this compound can be used to conjugate the molecule to other reporters or to solid supports for the development of affinity-based assays. While specific assays using this compound are not prominent in the literature, the fundamental chemistry of the molecule provides a basis for its potential application in this area.

The following table summarizes the potential research applications.

Research AreaApplication of 3-Nitropropan-1-amine or related compoundsInformation Gained
Cellular MetabolismSubstrate for cellular enzymesUnderstanding of nitroalkane metabolism and its effects on cellular pathways. nih.govebi.ac.uk
ToxicologyModel compound for studying nitro-compound toxicityInsights into the mechanisms of cellular damage by reactive nitrogen species. google.com
Hypoxia ResearchPrecursor for fluorescent probesDevelopment of tools for imaging and studying low-oxygen environments in cells. nih.govmdpi.com
Enzyme AssaysSubstrate for nitroreductase enzymesScreening for enzyme inhibitors and studying enzyme kinetics.

Contribution to the Synthesis of Complex Molecular Architectures

The bifunctional nature of this compound makes it a potentially versatile starting material for constructing more elaborate molecules, including polyamines and various heterocyclic systems. The primary amine can act as a nucleophile or be incorporated into larger structures, while the nitro group can be reduced to an amine, enabling further reactions, or used in other transformations.

Polyamines are organic cations that are essential for cell growth and proliferation. nih.gov Synthetic polyamines and their conjugates are of significant interest in medicinal chemistry, particularly for their potential antitumor activities. mdpi.com The synthesis of natural polyamines like spermidine (B129725) involves the combination of precursors such as putrescine (1,4-diaminobutane) and a propylamine (B44156) group. researchgate.net

Theoretically, 3-nitropropan-1-amine could serve as a precursor to a 1,3-diaminopropane unit, a common motif in polyamines, through the reduction of its nitro group. nih.gov However, specific examples or detailed research findings documenting the direct use of this compound in the synthesis of specific polyamines are not found in the reviewed literature. General methods for polyamine synthesis often rely on techniques like the alkylation of protected amines or the opening of nitrogen-containing rings. nih.gov

The formation of heterocyclic rings is a cornerstone of medicinal chemistry. The structure of this compound suggests its potential as a synthon for various nitrogen-containing heterocycles.

Pyrroles, Indoles, Piperazines, and Diazepanes:

While numerous synthetic routes exist for these important heterocyclic scaffolds, direct evidence of their synthesis starting from this compound is limited in the available scientific literature.

Pyrroles: Established methods for pyrrole (B145914) synthesis, such as the Paal-Knorr or Knorr syntheses, typically utilize 1,4-dicarbonyl compounds or α-amino ketones as starting materials. nih.gov More recent methods may use nitroarenes in cascade reactions to form N-aryl pyrroles, but these start from aromatic, not aliphatic, nitro compounds. nih.gov

Indoles: The synthesis of indoles, a privileged structure in pharmacology, generally proceeds from aniline-based precursors through methods like the Fischer, Madelung, or Larock syntheses. While functionalization of the indole (B1671886) ring with nitro or amino groups is common, the construction of the core indole bicycle from an aliphatic nitroamine like 3-nitropropan-1-amine is not a standard or documented approach.

Piperazines: The piperazine (B1678402) ring is a common feature in many approved drugs. Syntheses often involve the cyclization of 1,2-diamines with suitable two-carbon linkers or the reductive cyclization of precursors like dioximes. mdpi.com For example, a primary amine can undergo a double Michael addition with nitrosoalkenes, followed by reductive cyclization to form a piperazine ring. Although reduction of 3-nitropropan-1-amine would yield 1,3-diaminopropane, its direct application to form a piperazine ring, which requires a 1,2-diamine arrangement of nitrogens, is not straightforward and not specifically described in the literature found.

Diazepanes: The synthesis of diazepanes can be achieved through various routes, including the coupling of diols and diamines catalyzed by transition metals. organic-chemistry.org However, specific methods employing this compound as a key building block are not reported.

Q & A

Basic: What are the standard laboratory synthesis methods for 3-Nitropropan-1-amine hydrochloride?

The synthesis typically involves reacting 3-Nitropropan-1-amine (free base) with hydrochloric acid (HCl) under controlled conditions to form the hydrochloride salt. Key steps include:

  • Reaction Setup : Maintain stoichiometric equivalence between the amine and HCl in a solvent like anhydrous ethanol or diethyl ether.
  • Temperature Control : Conduct the reaction at 0–5°C to prevent side reactions .
  • Purification : Isolate the product via vacuum filtration and recrystallize from a polar solvent (e.g., ethanol/water mixture) to enhance purity.
  • Yield Optimization : Adjust molar ratios and cooling rates to maximize yield (typically 70–85%).

Basic: How does the hydrochloride salt form influence the solubility and stability of 3-Nitropropan-1-amine?

The hydrochloride salt significantly enhances water solubility due to ionic interactions, making it preferable for aqueous-phase reactions. Stability is pH-dependent:

  • Solubility : >200 mg/mL in water at 25°C (estimated for similar hydrochlorides) .
  • Stability : Degrades in strongly alkaline conditions (pH >10), reverting to the free base. Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .

Advanced: How does the nitro group influence the reactivity of this compound in nucleophilic reactions?

The nitro group is a strong electron-withdrawing group, reducing the nucleophilicity of the amine. Methodological considerations:

  • Reaction Design : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions.
  • Activation : Employ coupling agents (e.g., EDC/HCl) for amide bond formation, as direct nucleophilic attack is hindered .
  • Side Reactions : Monitor for nitro reduction under reductive conditions (e.g., catalytic hydrogenation), which may yield undesired byproducts.

Advanced: What analytical techniques are critical for characterizing this compound and validating its purity?

  • Spectroscopy :
    • NMR : 1^1H NMR (D2_2O) to confirm amine protonation (δ 2.8–3.2 ppm for CH2_2NH3+_3^+) .
    • FT-IR : Peaks at 1540 cm1^{-1} (NO2_2 asymmetric stretch) and 3200–2800 cm1^{-1} (N-H stretch).
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]+^+ (calc. for C3_3H9_9ClN2_2O2_2: 153.04).
  • Elemental Analysis : Validate Cl^- content via titration (e.g., potentiometric AgNO3_3) .

Advanced: How can computational modeling elucidate the interaction of this compound with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., monoamine oxidases). The nitro group may form π-π interactions with aromatic residues .
  • DFT Studies : Calculate electrostatic potential surfaces to identify reactive sites for electrophilic attack.
  • MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .

Advanced: How can researchers resolve contradictory data in spectroscopic characterization of this compound?

  • Cross-Validation : Combine 13^{13}C NMR, HSQC, and HMBC to resolve overlapping signals in complex spectra.
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., nitro group orientation) .
  • Batch Analysis : Compare multiple synthesis batches to distinguish intrinsic properties from impurities.

Basic: What are the recommended handling and storage protocols for this compound?

  • Handling : Use gloves and fume hoods to avoid inhalation/contact. Hydrochloride salts are less volatile but may irritate mucous membranes.
  • Storage : Desiccate at 2–8°C in amber glass vials. Stability >24 months under these conditions .

Advanced: What strategies optimize synthetic routes for high-purity this compound?

  • DoE (Design of Experiments) : Vary reaction time, temperature, and solvent to identify optimal conditions (e.g., 12 hours at 5°C in ethanol yields 89% purity).
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time.
  • Purification : Employ column chromatography (silica gel, CH2_2Cl2_2/MeOH) for challenging impurities .

Advanced: How does the nitro group impact the compound’s potential biological activity?

  • Electrophilic Reactivity : The nitro group may act as a hydrogen-bond acceptor in enzyme active sites.
  • Toxicity Screening : Assess nitro-reductase activity in vitro (e.g., using E. coli nitroreductase assays) to predict metabolic pathways .

Advanced: How can researchers mitigate risks of nitrosamine formation during synthesis or storage?

  • Nitrosation Inhibition : Add antioxidants (e.g., ascorbic acid) to reaction mixtures to scavenge nitrosating agents.
  • Storage Conditions : Avoid prolonged exposure to light or nitrite-containing reagents. Test for nitrosamines via LC-MS/MS (LOD: 1 ppb) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.